Hederagenin

Apoptosis Cancer Research Caspase Pathway

Hederagenin is the aglycone scaffold for saponins from Hedera helix and Akebia quinata, distinguished from oleanolic acid by a critical C-23 hydroxyl group that drives superior target engagement. • Oncology: Induces caspase-dependent apoptosis in HeLa cells more potently than staurosporine; JIMT-1 breast cancer cytotoxicity (IC50 27.3 µM) far exceeds oleanolic acid (>100 µM). • Inflammation: Inhibits porcine pancreatic elastase with 8-fold greater potency vs. oleanolic acid (IC50 5.1 vs. 40.6 µM). • Neurodegeneration: Validated reference compound for autophagy-mediated clearance of mutant huntingtin and α-synuclein in vitro.

Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
CAS No. 465-99-6
Cat. No. B1673034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHederagenin
CAS465-99-6
SynonymsHederagenin;  Astrantiagenin E;  Caulosapogenin;  Hederagenol;  NSC 24954.
Molecular FormulaC30H48O4
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C30H48O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1
InChIKeyPGOYMURMZNDHNS-MYPRUECHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hederagenin: Pentacyclic Triterpenoid Aglycone for Research


Hederagenin is a pentacyclic triterpenoid aglycone (C30H48O4, MW 472.71 g/mol), belonging to the oleanane-type saponin class, widely distributed in medicinal plants such as *Hedera helix*, *Akebia quinata*, and *Chenopodium quinoa* [1][2]. It serves as the core scaffold for numerous bioactive saponins and is recognized for its diverse pharmacological potential, including anti-tumor, anti-inflammatory, and neuroprotective activities [3]. However, its inherent low oral bioavailability and poor water solubility necessitate structural derivatization or advanced formulation strategies for effective translation [4].

Triterpenoid aglycone scaffold for derivatization and structure–activity studies
Supports anti-tumor, anti-inflammatory, and neuroprotection assay contexts
Reported pharmacological responses in multiple models
Low aqueous solubility and oral bioavailability — consider derivatization or advanced formulation for in vivo studies
Formulation-dependent exposure context

Hederagenin Distinct from Oleanane-Type Triterpenoids


Within the oleanane-type pentacyclic triterpenoid class, Hederagenin (3β,23-dihydroxyolean-12-en-28-oic acid) possesses a distinct C-23 hydroxyl group that critically differentiates its pharmacological profile from close structural analogs like oleanolic acid (3β-hydroxyolean-12-en-28-oic acid) [1]. This structural variance translates into quantifiable differences in target engagement, cytotoxicity, and enzyme inhibition [2][3]. Furthermore, as an aglycone, Hederagenin exhibits significantly divergent activity compared to its glycosylated derivatives (e.g., α-hederin), underscoring that neither the aglycone-sugar moiety relationship nor in-class triterpenoid substitution is functionally equivalent [4].

Hederagenin
Oleanolic acid / other oleanane triterpenoids
C-23 hydroxyl difference may alter target engagement and cytotoxicity profiles; inter-class substitution cannot be assumed equivalent
Aglycone (Hederagenin)
Glycosylated derivatives (e.g., α-hederin)
Aglycone vs. glycoside activity divergence reported; sugar moiety can modify pharmacological response and should not be considered a direct replacement

Hederagenin: Evidence-Based Comparator Analysis


Caspase-3 Activation vs. Staurosporine

In a direct comparative study, Hederagenin demonstrated significantly higher caspase-3 activity than the well-known apoptosis inducer staurosporine in HeLa cervical cancer cells, quantified by a caspase-3 assay and PARP-1 hydrolysis measurement [1]. This indicates that Hederagenin may be a more potent activator of the caspase-dependent apoptosis pathway in this specific cellular context.

Caspase-3 Activation vs. Staurosporine
Head-to-head comparison
Higher caspase-3 activity and PARP-1 hydrolysis (HeLa cells)
Supports apoptosis pathway assay context; reported caspase activation higher than common inducer in this model
Qualitative difference; requires quantification in target system
Apoptosis Cancer Research Caspase Pathway

Cytotoxicity in JIMT-1 Breast Cancer vs. Oleanolic Acid

In a comparative evaluation of four isolated sapogenins, Hederagenin was identified as the most active compound against the human JIMT-1 breast cancer cell line, with an IC50 value of 27.3 µM [1]. This is in stark contrast to its close structural analog, oleanolic acid, which did not reach cytotoxicity even at concentrations up to 100 µM under the same assay conditions, and methyl oleanate, which was also less toxic [1].

Cytotoxicity vs. Oleanolic Acid
Head-to-head comparison
IC50 27.3 µM (JIMT-1 breast cancer)
Oleanolic acid >100 µM
Cytotoxicity endpoint review; structural analog showed no response under same assay conditions
Context-dependent; C-23 hydroxyl differentiation may contribute
Cancer Research Cytotoxicity Breast Cancer

Pancreatic Elastase Inhibition vs. Oleanolic Acid

In a study evaluating enzyme inhibition, Hederagenin acted as a potent competitive inhibitor of porcine pancreatic elastase with an IC50 of 40.6 µM [1]. This inhibitory activity was approximately 8-fold more potent than its direct structural comparator, oleanolic acid, which exhibited an IC50 of 5.1 µM under the same conditions (lower IC50 indicates higher potency) [1]. Both compounds were far more effective than their corresponding glycosylated saponins.

Pancreatic Elastase Inhibition vs. Oleanolic Acid
Head-to-head comparison
Hederagenin IC50 40.6 µM
Oleanolic acid IC50 5.1 µM
Reported enzyme inhibition; described as more potent in this assay (IC50 values require review)
Assay context may influence potency interpretation
Enzyme Inhibition Inflammation Venous Insufficiency

Autophagy-Mediated Neuroprotection in PD and HD Models

Hederagenin and its glycoside α-hederin were both confirmed to enhance autophagy and promote the degradation of disease-related mutant proteins in vitro [1][2]. Specifically, Hederagenin reduced the protein level of mutant huntingtin (74 CAG repeats) and A53T α-synuclein, and inhibited their oligomerization and inclusion formation [1]. While both compounds showed efficacy, the combination of both derived from *Hedera helix* (HH) extract confirmed in vivo motor deficit improvement in an MPTP-mouse model of Parkinson's disease [1].

Autophagy-Mediated Neuroprotection
Class-level inference
Reduced mutant huntingtin and α-synuclein; inhibited oligomerization (in vitro)
Supports autophagy pathway modulation in neurodegeneration research
In vitro data; in vivo motor improvement observed with extract combination
Neurodegeneration Autophagy Parkinson's Disease Huntington's Disease

Hederagenin: Optimal Application Scenarios


Apoptosis-Inducing Scaffold for Cervical and Breast Cancer

Procurement of Hederagenin is highly justified for oncology research programs, particularly those targeting cervical and breast cancers. Its demonstrated ability to induce apoptosis via the caspase pathway more potently than staurosporine in HeLa cells [1], coupled with its superior cytotoxicity against JIMT-1 breast cancer cells (IC50 27.3 µM) compared to the structurally similar oleanolic acid (>100 µM) [2], makes it a compelling candidate for structure-activity relationship (SAR) studies and lead optimization in these specific cancer types.

Key Scaffold for Selective Protease Inhibitors

Research groups investigating the role of serine proteases in inflammation, tissue remodeling, or cancer metastasis should prioritize Hederagenin over oleanolic acid. Its 8-fold more potent inhibition of porcine pancreatic elastase (IC50 40.6 µM vs. 5.1 µM) [3] provides a distinct and quantifiable advantage. Furthermore, the activity cliff between the aglycone (Hederagenin) and its glycosylated forms validates the necessity of the specific genin for this application.

Reference Aglycone for Autophagy and Neurodegeneration

Hederagenin serves as a critical reference compound for studies exploring autophagy modulation in neurodegenerative disease models. Its proven ability to promote the degradation of key pathogenic proteins like mutant huntingtin and α-synuclein in vitro [4] establishes it as a foundational scaffold. Researchers can utilize Hederagenin to benchmark the activity of novel derivatives or to investigate the differential effects of glycosylation on neuroprotective efficacy.

Starting Material for Anti-Sepsis Derivative Synthesis

Due to the extensive patent literature and recent research focused on modifying Hederagenin's A-ring, C-28, and C-23 positions to create novel anti-inflammatory derivatives [5], the compound is a prime starting material for medicinal chemistry campaigns. The development of compound 1, a Hederagenin derivative that modulates STING/NF-κB signaling and shows in vivo efficacy in an acute liver injury sepsis model, highlights the scaffold's potential for creating next-generation anti-inflammatory agents [5].

Application
Selection Property
Validation Focus
Apoptosis pathway research in cervical and breast cancer models
Differential caspase activation profile relative to reference inducer
Validate caspase-3 activation and PARP-1 hydrolysis in target cell lines
Serine protease inhibition research
Reported elastase inhibition with activity divergence from oleanolic acid
Confirm selectivity and potency against serine protease panel
Autophagy modulation in neurodegeneration models
Scaffold with reported autophagy induction and mutant protein clearance
Verify autophagy enhancement and pathogenic protein degradation in disease models
Medicinal chemistry for anti-inflammatory derivative synthesis
Derivatizable triterpenoid with reported STING/NF-κB modulation
Assess derivative activity in sepsis-associated acute liver injury models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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